molecular formula C19H17FN8O2 B1678019 Nelociguat CAS No. 625115-52-8

Nelociguat

Cat. No.: B1678019
CAS No.: 625115-52-8
M. Wt: 408.4 g/mol
InChI Key: FTQHGWIXJSSWOY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nelociguat, also known as BAY60-4552, is a soluble guanylate cyclase stimulator (sGC stimulator) . The primary target of this compound is the soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway .

Mode of Action

This compound acts by binding to the prosthetic heme group of sGC, which is sensitive to nitric oxide (NO). This binding stimulates the activity of sGC, leading to an increase in the level of cyclic 3′-5′—guanosine monophosphate (cGMP) in smooth muscle cells . The increase in cGMP levels results in vasodilation .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitric oxide (NO) signaling pathway. In this pathway, NO binds to sGC, stimulating it to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscles in the vasculature, resulting in vasodilation .

Result of Action

The primary molecular effect of this compound’s action is the increase in cGMP levels in smooth muscle cells, leading to vasodilation . This vasodilation can have various cellular effects, depending on the specific tissues and systems involved. For example, in the cardiovascular system, vasodilation can decrease blood pressure and improve blood flow.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances that can interact with this compound, and the specific characteristics of the target cells. Additionally, factors such as the patient’s overall health status, the presence of other medical conditions, and the use of other medications can also influence the action of this compound .

Chemical Reactions Analysis

Nelociguat undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of the pyrazolopyridine core, which can be further modified to enhance the compound’s pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Nelociguat is similar to other soluble guanylate cyclase stimulators, such as riociguat and vericiguat. it has unique properties that set it apart:

These differences highlight the unique pharmacological profile of this compound, making it a valuable compound for specific therapeutic applications.

Properties

IUPAC Name

methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQHGWIXJSSWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-52-8
Record name Nelociguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NELOCIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30.5 g (87.0 mmol) of 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4,5,6-pyrimidinetriamine trihydrochloride from Example 8A are dissolved in 30 ml of pyridine. The resulting solution is cooled to 0° C. 8.22 g (87.0 mmol) of methyl chloroformate are added, and the mixture is stirred at 0° C. for a further 2 hours. It is subsequently allowed to warm to room temperature and is stirred for a further 12 hours. After concentration in vacuo, the residue is washed with water and dried. Further purification is effected by stirring in 300 ml of boiling diethyl ether. The precipitated product is filtered off with suction and dried in vacuo.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reaction vessel, 1.50 kg of the compound of the formula (VI) were initially charged in 14.25 l of isopropanol, and the mixture was heated with stirring to 35° C. 531 g of methyl chloroformate were, at a steady rate, metered in over a period of 30 min, rinsing with 750 ml of isopropanol, and the mixture was stirred at 35° C. for 16 h. The mixture was then heated to 50° C. and 3.85 l of methanol and 606 g of triethylamine were metered in with stirring at 50° C., rinsing with 450 ml of methanol. The mixture was then stirred at 50° C. for 1 h, cooled to RT and stirred at RT for 1 h. The suspended solid was filtered off with suction, washed twice with in each case 3.0 l of isopropanol/methanol (4:1) and once with 3.0 l of isopropanol and sucked dry. The moist product was dried at 50° C. for 1 h and then at 100° C. for 22 h in a vacuum drying cabinet. The weight of the product obtained was 1.793 kg or 103.3% of theory. The product of the formula (VI) contained 6.45% of isopropanol virtually unremovable by drying (partially, an isopropanol solvate was present), and the analytical content was 87.9% by weight (HPLC). Based on this content, the yield was 90.8% of theory.
[Compound]
Name
compound
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.25 L
Type
solvent
Reaction Step One
Quantity
531 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

7.1 kg of the product of the formula (II) were suspended in 171.6 kg of ethyl acetate and 42 kg of ethanol, and the mixture was stirred at reflux (internal temperature about 73-74° C.) for 20 h. The suspension was cooled to RT and filtered off with suction, and the product was washed four times with in each case 12.2 kg of ethyl acetate. The product was then washed twice with in each case 12.2 kg of water to expel the ethyl acetate, and the moist product was dried under reduced pressure at 50° C. until its mass remained constant. The yield of pure product of the formula (I) was 4.3 kg or 84% of theory. The content of the product was more than 99% (HPLC).
[Compound]
Name
product
Quantity
7.1 kg
Type
reactant
Reaction Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
171.6 kg
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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